Propanoic acid, 3-methoxy-, sodium salt

Description

BenchChem offers high-quality Propanoic acid, 3-methoxy-, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 3-methoxy-, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

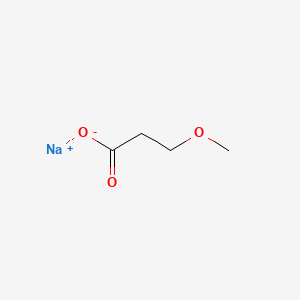

Structure

3D Structure of Parent

Properties

CAS No. |

56637-95-7 |

|---|---|

Molecular Formula |

C4H7NaO3 |

Molecular Weight |

126.09 g/mol |

IUPAC Name |

sodium;3-methoxypropanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

PSNPZWZSZJLDGT-UHFFFAOYSA-M |

Canonical SMILES |

COCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 3-methoxypropionate CAS 56637-95-7 properties

An In-Depth Technical Guide to Sodium 3-methoxypropionate (CAS 56637-95-7): Properties, Synthesis, and Handling

Introduction

Sodium 3-methoxypropionate (CAS 56637-95-7) is the sodium salt of 3-methoxypropionic acid.[1] While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical identity as an ether-carboxylate salt allows for a robust profile to be constructed through analysis of its parent compounds and related chemical structures. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including its core properties, a validated synthesis pathway, expected analytical signatures, and best practices for safe handling. By synthesizing data from related molecules, we can establish a reliable framework for utilizing Sodium 3-methoxypropionate in research and development.

Chemical Identity and Core Properties

Sodium 3-methoxypropionate is a simple yet functionalized organic salt. Its structure combines a hydrophilic carboxylate group with a flexible methoxy-ether backbone, suggesting potential utility as a building block or modifying agent in aqueous systems.

Identifiers and General Data

The fundamental identifiers for Sodium 3-methoxypropionate are summarized below. These data are foundational for regulatory compliance, inventory management, and computational modeling.

| Identifier | Value | Source |

| CAS Number | 56637-95-7 | PubChem[1] |

| Molecular Formula | C₄H₇NaO₃ | PubChem[1] |

| IUPAC Name | sodium 3-methoxypropanoate | PubChem[1] |

| Synonyms | Sodium 3-methoxypropanoate, Propanoic acid, 3-methoxy-, sodium salt | PubChem[1] |

| Parent Acid | 3-Methoxypropionic acid (CAS 6424-90-4) | PubChem[1] |

| Related Ester | Methyl 3-methoxypropionate (CAS 3852-09-3) | PubChem[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 126.09 g/mol | PubChem[1] |

| Exact Mass | 126.02928836 Da | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 49.4 Ų | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Synthesis and Derivatization

A reliable synthesis of Sodium 3-methoxypropionate is crucial for its application. While direct protocols are scarce, a logical and field-proven two-step methodology can be employed, starting from commodity chemicals. The process involves a Michael addition to form the precursor ester, Methyl 3-methoxypropionate, followed by saponification.

Synthetic Pathway Overview

The chosen pathway leverages the well-documented synthesis of Methyl 3-methoxypropionate from methyl acrylate and methanol, which is then hydrolyzed to yield the final sodium salt.[5] This approach is efficient and uses a readily available base catalyst.

-

Step 1: Michael Addition. Methanol is added across the activated double bond of methyl acrylate, catalyzed by sodium methoxide. The catalyst's role is to generate the methoxide nucleophile (CH₃O⁻), which initiates the conjugate addition.

-

Step 2: Saponification. The resulting methyl ester is hydrolyzed using aqueous sodium hydroxide. This classic reaction cleaves the ester bond, yielding methanol and the target sodium salt.

Caption: Proposed two-step synthesis of Sodium 3-methoxypropionate.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of Methyl 3-methoxypropionate (CAS 3852-09-3)

-

Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel.

-

Reagent Charging: Charge the flask with 28% sodium methoxide in methanol (e.g., 32g) and additional methanol (e.g., 57g).[5]

-

Reactant Addition: Begin vigorous stirring and heat the mixture to a stable temperature of 50-55°C. Slowly add methyl acrylate (e.g., 86g) dropwise from the dropping funnel over several hours to control the exothermic reaction.[5]

-

Reaction: After the addition is complete, maintain the reaction at 55°C for an additional 2-3 hours to ensure complete conversion.[5]

-

Neutralization & Workup (Optional for direct saponification): For isolation of the ester, the mixture would be cooled and neutralized. However, for direct conversion to the sodium salt, one can proceed to Part B.

Part B: Saponification to Sodium 3-methoxypropionate (CAS 56637-95-7)

-

Hydrolysis: To the crude Methyl 3-methoxypropionate from Part A, add a stoichiometric equivalent of 10% aqueous sodium hydroxide solution.

-

Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the disappearance of the ester layer by visual inspection or TLC.

-

Solvent Removal: After cooling, remove the methanol and water under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is crude Sodium 3-methoxypropionate. For higher purity, it can be recrystallized from a minimal amount of a hot ethanol/water mixture.

-

Drying: Dry the purified white crystalline solid in a vacuum oven at 60-70°C to a constant weight.

Spectroscopic and Analytical Characterization

No public spectral database contains entries for Sodium 3-methoxypropionate. However, its structure is simple, allowing for reliable prediction of its key spectroscopic features. These predictions are vital for confirming the identity and purity of newly synthesized material.

Expected Spectroscopic Signatures

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OCH₃ | ~3.3 ppm (singlet, 3H) | Methoxy group protons with no adjacent protons. |

| CH₃ OCH₂ - | ~3.6 ppm (triplet, 2H) | Methylene group adjacent to the ether oxygen. | |

| -CH₂ COO⁻ | ~2.5 ppm (triplet, 2H) | Methylene group adjacent to the carboxylate group. | |

| ¹³C NMR | C =O | ~175-180 ppm | Carboxylate carbon, highly deshielded. |

| -OC H₂- | ~65-70 ppm | Methylene carbon attached to the ether oxygen. | |

| -OC H₃ | ~58-60 ppm | Methoxy carbon. | |

| -C H₂COO⁻ | ~35-40 ppm | Methylene carbon attached to the carboxylate. | |

| FT-IR | C=O Stretch | 1550-1610 cm⁻¹ (strong, broad) | Asymmetric stretch of the carboxylate anion (COO⁻). |

| C=O Stretch | 1400-1440 cm⁻¹ (strong) | Symmetric stretch of the carboxylate anion (COO⁻). | |

| C-O-C Stretch | 1080-1150 cm⁻¹ (strong) | Asymmetric stretch of the ether linkage. | |

| C-H Stretch | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H bonds. |

Analytical Workflow for Quality Control

A self-validating workflow is essential to ensure the identity, purity, and consistency of the synthesized compound. This involves a multi-technique approach to characterize the material comprehensively.

Caption: Analytical workflow for the characterization of Sodium 3-methoxypropionate.

Safety, Handling, and Stability

A specific Material Safety Data Sheet (MSDS) for Sodium 3-methoxypropionate is not available. Therefore, a conservative approach to safety and handling is required, drawing from data on its precursor, Methyl 3-methoxypropionate, and the analogous salt, Sodium Propionate.

Hazard Assessment

-

Methyl 3-methoxypropionate (Precursor): This compound is a flammable liquid and causes skin and eye irritation.[6] While the final salt is not a liquid, this highlights the potential irritant nature of the core molecule.

-

Sodium Propionate (Analogue): This salt is generally considered to have low toxicity and is used as a food preservative.[4] However, as a solid, it can form combustible dust concentrations in the air, and handling should aim to minimize dust generation.[7]

-

Inferred Hazards for Sodium 3-methoxypropionate: Based on the above, the compound should be handled as a potential skin and eye irritant. In powder form, it may pose a combustible dust hazard. Ingestion should be avoided.

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic, similar to other sodium salts, so protection from moisture is critical to prevent caking and degradation.[3][4] Keep away from strong oxidizing agents and strong acids.

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a suitable, labeled container for disposal.

Stability and Decomposition

-

Chemical Stability: The compound is expected to be stable under normal storage conditions.

-

Thermal Decomposition: Like other sodium carboxylates, it will decompose upon strong heating. Decomposition of sodium propionate can yield 3-pentanone and sodium carbonate.[3] While a similar pathway is possible, the presence of the ether linkage may lead to a more complex mixture of decomposition products. Hazardous decomposition products would likely include carbon oxides and sodium oxides.[7]

Potential Applications and Future Research

The unique combination of an ether and a carboxylate group in a small, water-soluble molecule suggests several potential areas of application.

-

Organic Synthesis: It can serve as a C4 building block (synthon) in multi-step syntheses, particularly where enhanced water solubility of an intermediate or final product is desired.

-

Functional Materials: The carboxylate group can be used to anchor the molecule to surfaces or to coordinate with metal ions, making it a candidate for creating functional coatings or metal-organic frameworks.

-

Drug Development: As a fragment or linker, its ether and carboxylate functionalities offer points for further chemical modification in the design of new molecular entities.

-

Formulation Science: Similar to sodium propionate's use as a preservative and pH buffer, Sodium 3-methoxypropionate could be investigated for similar roles, particularly in non-food applications where its specific properties might be advantageous.[4]

Future Research: The primary goal for future work should be the full experimental characterization of this compound. Publishing verified physical properties (melting point, solubility in various solvents) and full spectroscopic data (NMR, IR, Mass Spec) would be invaluable to the scientific community. Furthermore, toxicological and ecotoxicological studies are needed to establish a complete safety profile.

References

-

Propanoic acid, 3-methoxy-, sodium salt. PubChem, National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - Methyl 3-methoxypropionate. Cole-Parmer. [Link]

- CN1660767A - Method for preparing 3-methoxy methyl propionate.

-

Methyl 3-methoxypropionate. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet Sodium Propionate. Redox. [Link]

-

Sodium propionate. Wikipedia. [Link]

-

What Are the Main Applications of Sodium Propionate?. Nanjing Chemical Material Corp. [Link]

Sources

- 1. Propanoic acid, 3-methoxy-, sodium salt | C4H7NaO3 | CID 23677929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium propionate - Wikipedia [en.wikipedia.org]

- 4. What Are the Main Applications of Sodium Propionate? - Nanjing Chemical Material Corp. [njchm.com]

- 5. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. redox.com [redox.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Propanoic Acid, 3-Methoxy-, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Propanoic acid, 3-methoxy-, sodium salt (Sodium 3-methoxypropanoate), a compound of interest for its potential applications in chemical synthesis and life sciences. This document delves into its chemical structure, physicochemical properties, synthesis, and analytical characterization, while also exploring its prospective role in drug development based on the activities of structurally related molecules.

Introduction and Chemical Identity

Propanoic acid, 3-methoxy-, sodium salt, with the CAS number 56637-95-7, is the sodium salt of 3-methoxypropionic acid.[1] Its chemical structure features a three-carbon propanoate backbone with a methoxy group at the 3-position. The presence of both an ether and a carboxylate functional group imparts specific chemical properties that make it a subject of interest for further investigation.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | sodium 3-methoxypropanoate | PubChem[1] |

| CAS Number | 56637-95-7 | PubChem[1] |

| Molecular Formula | C4H7NaO3 | PubChem[1] |

| Molecular Weight | 126.09 g/mol | PubChem[1] |

| Canonical SMILES | COCCC(=O)[O-].[Na+] | PubChem[1] |

| InChI Key | PSNPZWZSZJLDGT-UHFFFAOYSA-M | PubChem[1] |

| Parent Compound | 3-Methoxypropionic acid (CID: 134442) | PubChem[1] |

Physicochemical Properties and Structural Elucidation

The physicochemical properties of sodium 3-methoxypropanoate are influenced by its ionic nature and the presence of the methoxy group. It is expected to be a solid at room temperature and soluble in water and other polar solvents.

Structural Features

The molecule consists of a flexible three-carbon chain. The terminal carboxylate group is ionic, making the compound a salt. The methoxy group at the 3-position introduces an ether linkage, which can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 3-methoxypropionic acid in a minimal amount of deionized water.

-

Neutralization: Slowly add a stoichiometric equivalent of a standardized sodium hydroxide solution to the stirred solution of the acid at room temperature. The addition should be done dropwise to control the exothermic reaction.

-

pH Monitoring: Continuously monitor the pH of the reaction mixture. The endpoint is reached when the pH is neutral to slightly basic (pH 7-8).

-

Isolation:

-

The resulting aqueous solution of sodium 3-methoxypropanoate can be used directly for some applications.

-

To isolate the solid salt, the water can be removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude solid can be recrystallized. A common method involves dissolving the salt in a minimal amount of a suitable solvent (e.g., hot ethanol) and allowing it to cool slowly to form crystals.

-

Alternatively, the salt can be precipitated from the concentrated aqueous solution by the addition of a less polar solvent in which the salt is insoluble, such as cold ethanol or diethyl ether.

-

-

Drying: The purified solid is collected by filtration, washed with a small amount of the cold precipitation solvent, and dried under vacuum to remove any residual solvent.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized sodium 3-methoxypropanoate. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the neighboring functional groups.

-

A singlet for the methoxy (CH₃O-) protons.

-

Two triplets for the methylene (-CH₂CH₂-) protons, with coupling between them.

-

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carboxylate carbon will appear at the downfield end of the spectrum. [2] Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| CH₃O- | ~3.3 | ~58 | Singlet in ¹H NMR. |

| -OCH₂- | ~3.6 | ~70 | Triplet in ¹H NMR. |

| -CH₂COO⁻ | ~2.5 | ~35 | Triplet in ¹H NMR. |

| -COO⁻ | - | ~180 | Carboxylate carbon, no attached protons. [2] |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For sodium 3-methoxypropanoate, the key vibrational bands to look for are:

-

Carboxylate (COO⁻) stretching: Strong asymmetric and symmetric stretching bands are expected in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The absence of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch of the acid (around 1700-1730 cm⁻¹) confirms the formation of the salt. [3][4]* C-O-C (ether) stretching: A characteristic band for the ether linkage is expected in the region of 1070-1150 cm⁻¹.

-

C-H stretching: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For ionic compounds like sodium 3-methoxypropanoate, techniques such as Electrospray Ionization (ESI) are suitable.

-

In positive ion mode, one might observe the sodium adduct of the parent molecule or clusters.

-

In negative ion mode, the detection of the 3-methoxypropanoate anion at m/z 103.04 would be a strong indicator of the compound's identity. Field desorption mass spectrometry has also been used for the analysis of sodium carboxylates. [5]

Potential Applications in Drug Development and Life Sciences

While there is limited direct research on the applications of sodium 3-methoxypropanoate in drug development, its structural motifs suggest several areas of potential interest.

Analogy to Short-Chain Fatty Acids (SCFAs)

Propionic acid is a well-known short-chain fatty acid (SCFA) produced by the gut microbiota. SCFAs, including acetate, propionate, and butyrate, have numerous health benefits, such as anti-inflammatory, immunoregulatory, and anti-obesity effects. [6][7]The methoxy modification in sodium 3-methoxypropanoate could alter its pharmacokinetic and pharmacodynamic properties compared to propionate, potentially leading to novel biological activities.

Role as a Building Block in Medicinal Chemistry

The bifunctional nature of 3-methoxypropionic acid (the parent acid) makes it a useful building block in organic synthesis. The sodium salt can serve as a nucleophilic precursor for the introduction of the 3-methoxypropanoyl moiety into larger molecules, which could be of interest in the synthesis of novel drug candidates. Aryl propionic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs). [8]

Safety, Handling, and Storage

As there is no specific safety data sheet (SDS) readily available for sodium 3-methoxypropanoate, a precautionary approach based on related compounds is recommended.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicity profile is unknown. Based on related compounds like methyl 3-methoxypropionate, it may cause skin and eye irritation. [9]

Conclusion

Propanoic acid, 3-methoxy-, sodium salt is a simple yet interesting molecule with potential for further exploration. This guide provides a foundational understanding of its chemical nature, synthesis, and analytical characterization. While its direct applications in drug development are yet to be established, its structural relationship to biologically active short-chain fatty acids and its utility as a synthetic building block make it a compound worthy of consideration for researchers and scientists in the field. Further investigation into its biological properties is warranted to fully elucidate its potential.

References

-

PubChem. Propanoic acid, 3-methoxy-, sodium salt. National Center for Biotechnology Information. [Link]

-

ResearchGate. NMR spectra of sodium phosphine carboxylate in an aqueous 1 M sodium... [Link]

-

He, J., Zhang, F., Li, H., et al. Health Benefits and Side Effects of Short-Chain Fatty Acids. Foods. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Sodium 3-mercaptopropanesulphonate. [Link]

-

ResearchGate. FTIR spectra of sodium salts of PA and PAA 1−4 and Na 2 C 2 O 4... [Link]

- Google Patents.

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Canadian Science Publishing. Field desorption mass spectrometry of sodium carboxylates. Intermolecular exchange of hydrogens and alkyl groups as shown by labelling. Canadian Journal of Chemistry. [Link]

-

Frontiers. Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry. [Link]

-

MDPI. Progress on 3-Nitropropionic Acid Derivatives. Biomolecules. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

MSDS. 3-Methoxypropylamine - Material Safety Data Sheet. [Link]

-

PMC. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. National Center for Biotechnology Information. [Link]

-

MDPI. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. Metabolites. [Link]

- Google Patents. Method of quantification of carboxylic acids by mass spectrometry.

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. [Link]

-

PMC. Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. National Center for Biotechnology Information. [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.

-

ResearchGate. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

-

MetwareBio. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications. [Link]

-

SciSpace. Method for preparing 3-mercaptopropionic acid (2021). [Link]

-

Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. International Journal of Advanced Research in Chemical Science (IJARCS). [Link]

-

YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

-

IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

- Google Patents. US20040146518A1 - Novel opiate compounds, methods of making and methods of use.

-

NCSU Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. Sodium 3-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. Carboxylate salt – Knowledge and References. [Link]

-

PMC. Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. National Center for Biotechnology Information. [Link]

-

ChemBK. methyl 3-methoxypropionate. [Link]

-

ResearchGate. Synthesis of New Methoxyquinopimaric-Acid Scaffold Derivatives. [Link]

-

ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

Canadian Science Publishing. Field desorption mass spectrometry of carboxylate salts: characteristic spectra and effects of added complexing agents. Canadian Journal of Chemistry. [Link]

Sources

- 1. Propanoic acid, 3-methoxy-, sodium salt | C4H7NaO3 | CID 23677929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to Sodium 3-methoxypropanoate: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on sodium 3-methoxypropanoate. It delves into the molecule's fundamental properties, provides a detailed synthesis protocol, and explores its potential applications as a versatile building block in the pharmaceutical sciences.

Core Chemical Identity and Properties

Sodium 3-methoxypropanoate is the sodium salt of 3-methoxypropionic acid.[1] Its structure incorporates a terminal methoxy group and a carboxylate, making it a bifunctional molecule with utility in various chemical transformations. The presence of the ether linkage provides a degree of metabolic stability and influences the molecule's polarity, a key consideration in drug design.

Physicochemical Data Summary

The fundamental properties of sodium 3-methoxypropanoate are summarized below. These data are critical for its application in experimental design, from calculating molar equivalents in a reaction to understanding its likely behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₄H₇NaO₃ | PubChem[1] |

| Molecular Weight | 126.09 g/mol | PubChem[1] |

| IUPAC Name | sodium 3-methoxypropanoate | PubChem[1] |

| CAS Number | 56637-95-7 | PubChem[1] |

| Appearance | White crystalline solid | Inferred from related sodium salts[2][3] |

| Solubility | Soluble in water, polar protic solvents | Inferred from ionic salt character |

| Parent Acid | 3-Methoxypropionic acid | PubChem[1] |

Synthesis and Characterization

Sodium 3-methoxypropanoate is not commonly available from major suppliers and typically requires synthesis. A reliable and cost-effective two-step synthetic route proceeds from readily available starting materials: methyl acrylate and methanol. The workflow involves a Michael addition to form the methyl ester intermediate, followed by saponification to yield the final sodium salt.

Caption: A two-step workflow for the synthesis of Sodium 3-methoxypropanoate.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the synthesis starting from methyl acrylate. The causality behind this choice lies in the high efficiency and atom economy of the Michael addition reaction for forming the carbon-oxygen bond at the β-position.[4]

Step 1: Synthesis of Methyl 3-methoxypropionate

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst and Solvent: Charge the flask with methanol (2.5 molar equivalents relative to methyl acrylate) and a catalytic amount of 28-30% sodium methoxide in methanol (approximately 5-10% of the methanol weight).[4]

-

Addition of Reactant: Begin stirring and heat the mixture to approximately 55°C. Slowly add methyl acrylate (1.0 molar equivalent) dropwise from the dropping funnel over several hours to control the exothermic reaction.[4]

-

Reaction: After the addition is complete, maintain the reaction at 55-60°C for an additional 2-4 hours to ensure complete conversion.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully neutralize the sodium methoxide catalyst with a stoichiometric amount of concentrated sulfuric or phosphoric acid while maintaining the temperature below 35°C.[4] The resulting methyl 3-methoxypropionate can be purified by fractional distillation. The pure ester has a boiling point of approximately 142-144°C.[5]

Step 2: Saponification to Sodium 3-methoxypropanoate

-

Hydrolysis: In a round-bottom flask, dissolve the purified methyl 3-methoxypropionate in a 1.1 molar equivalent solution of sodium hydroxide in water.

-

Reaction: Heat the mixture to reflux and stir for 2-3 hours, monitoring the disappearance of the ester layer. The reaction is complete when the solution becomes a single homogeneous phase.

-

Isolation: Cool the reaction mixture. The water can be removed under reduced pressure using a rotary evaporator to yield the crude sodium 3-methoxypropanoate.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white crystalline solid.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Expected ¹H NMR signals would include a singlet for the methoxy protons (~3.3 ppm), and two triplets for the adjacent methylene protons (~2.5 ppm and ~3.6 ppm).

-

Infrared (IR) Spectroscopy: To verify the presence of the carboxylate group (strong absorption around 1560-1610 cm⁻¹) and the C-O ether linkage (~1100 cm⁻¹), and the absence of the ester carbonyl (~1740 cm⁻¹) from the starting material.

-

Mass Spectrometry: While analysis of the sodium salt can be challenging, the parent acid (after acidification) would show a molecular ion peak corresponding to its mass.

Applications in Research and Drug Development

The true value of sodium 3-methoxypropanoate for scientists lies in its utility as a functional building block and its inherent structural features that are desirable in medicinal chemistry.

Role as a Synthetic Precursor

As a bifunctional molecule, it can be used in a variety of synthetic strategies. The carboxylate can be converted to esters, amides, or other functionalities, while the methoxy group remains a stable, non-reactive handle that imparts specific physicochemical properties.

The Methoxy Group in Drug Design

The methoxy group is a privileged substituent in medicinal chemistry, found in over 230 approved small-molecule drugs.[6] Its inclusion is a deliberate strategy to optimize a drug candidate's profile.

-

Metabolic Stability: The methyl ether is generally more resistant to enzymatic cleavage compared to a free hydroxyl group, which can be readily glucuronidated or sulfated. This can increase the in vivo half-life of a drug.

-

Lipophilicity and Solubility: The methoxy group can fine-tune a molecule's lipophilicity (LogP). It is less polar than a hydroxyl group but more polar than a methyl group, allowing for subtle adjustments to improve cell permeability and solubility.

-

Target Binding: As a hydrogen bond acceptor, the oxygen atom of the methoxy group can form crucial interactions with amino acid residues in a protein's binding pocket, thereby enhancing potency and selectivity.[6]

Incorporating the 3-methoxypropanoate moiety can therefore be a strategic decision to introduce these favorable properties into a lead compound during the optimization phase of drug discovery.[7][8]

Caption: Relationship between structural features and drug design applications.

Safety, Handling, and Storage

| Guideline | Protocol |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including safety glasses with side shields, nitrile gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine dust. Avoid contact with skin and eyes. Practice good industrial hygiene; wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly sealed container in a cool, dry place. The compound is expected to be hygroscopic, similar to sodium propionate.[2][3] Keep away from strong oxidizing agents and strong acids. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment. |

Conclusion

Sodium 3-methoxypropanoate is a valuable, though not commercially common, chemical entity. Its straightforward synthesis from inexpensive starting materials makes it an accessible building block for research laboratories. For drug development professionals, its key value lies not just in its function as a synthetic intermediate, but in the strategic advantage conferred by its methoxy group—a small but powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics.

References

-

Propanoic acid, 3-methoxy-, sodium salt. PubChem, National Center for Biotechnology Information.[Link]

-

Sodium 3-methoxy-3-oxopropane-1-sulfonate. PubChem, National Center for Biotechnology Information.[Link]

-

methyl 3-methoxypropionate, 3852-09-3. The Good Scents Company.[Link]

-

Safety Data Sheet: Sodium 3-mercaptopropanesulphonate. Chemos GmbH&Co.KG.[Link]

- Method for preparing 3-methoxy methyl propionate.

-

The role of the methoxy group in approved drugs. PubMed, National Library of Medicine.[Link]

-

Propionate, sodium (FAO Nutrition Meetings Report Series 40abc). INCHEM.[Link]

-

Advances in Multi-parameter Optimisation Methods for de Novo Drug Design. Optibrium.[Link]

-

Sodium propionate. Wikipedia.[Link]

-

mass spectrum of methyl propanoate C4H8O2. doc brown's advanced organic chemistry revision notes.[Link]

-

The Impact of Physicochemical and Molecular Properties in Drug Design: Navigation in the “Drug-Like” Chemical Space. ResearchGate.[Link]

Sources

- 1. Propanoic acid, 3-methoxy-, sodium salt | C4H7NaO3 | CID 23677929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 033. Propionate, sodium (FAO Nutrition Meetings Report Series 40abc) [inchem.org]

- 3. Sodium propionate - Wikipedia [en.wikipedia.org]

- 4. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 5. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. optibrium.com [optibrium.com]

- 8. researchgate.net [researchgate.net]

- 9. chemos.de [chemos.de]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Solubility and Handling of 3-Methoxypropionic Acid Sodium Salt

Topic: 3-Methoxypropionic Acid Sodium Salt Solubility in Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

3-Methoxypropionic acid sodium salt (CAS: 56637-95-7) is the carboxylate salt of 3-methoxypropionic acid (3-MPA). While the free acid is a liquid miscible with water, the sodium salt is a highly water-soluble, hygroscopic solid often utilized as a specialized buffer component or a synthetic intermediate in drug development. Its structure—combining a polar carboxylate head, a short alkyl chain, and an ether linkage—imparts unique solvation properties that differ from simple aliphatic carboxylates like sodium propionate.

This guide provides a rigorous technical analysis of its solubility profile, thermodynamic behavior, and practical protocols for preparation and handling in a research environment.

Physicochemical Basis of Solubility

Chemical Identity & Structure[2][3]

-

IUPAC Name: Sodium 3-methoxypropanoate

-

Molecular Formula:

-

Molecular Weight: 126.09 g/mol

-

Physical State: White to off-white hygroscopic powder (solid state); clear, colorless solution (aqueous).

Solvation Mechanism

The high solubility of 3-methoxypropionic acid sodium salt exceeds that of many homologous esters (e.g., methyl 3-methoxypropionate, solubility ~428 g/L [3]) due to the ionic dissociation of the sodium carboxylate group.

Upon dissolution, the compound dissociates into

-

Ionic Solvation: Strong ion-dipole interactions at the carboxylate terminus (

). -

Hydrogen Bonding: The ether oxygen (

) at the

Visualization of Solvation

The following diagram illustrates the dual-mode solvation that facilitates high solubility.

Figure 1: Dissociation and dual-mode hydration mechanism of sodium 3-methoxypropionate.

Solubility Profile and Thermodynamics

Estimated Saturation Limits

While specific gravimetric data for the sodium salt is rarely published in standard compendia, its solubility behavior can be extrapolated from structural analogs:

-

Sodium Propionate: ~1000 g/L at 20°C.

-

Sodium Methoxyacetate: Highly soluble (hygroscopic).

-

3-Methoxypropionic Acid Sodium Salt (Inferred): >1000 g/L (> 7.9 M) at 25°C.

Technical Insight: The presence of the ether oxygen generally lowers the lattice energy of the crystal compared to pure alkyl chains, potentially increasing solubility further. Solutions can become extremely viscous at concentrations approaching saturation (syrup-like consistency).

pH Dependence

The solubility of the salt is pH-independent above pH 5.5. Below pH 5.3 (approaching the pKa of ~4.29), the equilibrium shifts toward the free acid.

-

pH > 5.5: Exists as fully dissociated salt (Maximal Solubility).

-

pH < 3.0: Predominantly free acid (Liquid, miscible but partition coefficient changes).

Experimental Protocols

Since commercial availability of the high-purity salt can be intermittent, many labs prepare it in situ or determine the solubility of a synthesized batch.

Protocol A: In-Situ Preparation of 4.0 M Stock Solution

Objective: Generate a precise, high-concentration stock solution from the readily available free acid (CAS 2544-06-1).

Reagents:

-

3-Methoxypropionic acid (Liquid, >98% purity).[4]

-

Sodium Hydroxide (NaOH) pellets or 10 M solution.

-

Milli-Q Water.

Workflow:

-

Calculation: To prepare 100 mL of 4.0 M solution, you need 0.4 mol of salt.

-

Mass of Acid =

. -

Moles of NaOH =

(equimolar).

-

-

Dissolution: Place 41.64 g of 3-methoxypropionic acid in a beaker on an ice bath (neutralization is exothermic).

-

Neutralization: Slowly add 40 mL of 10 M NaOH while stirring. Monitor temperature to keep

. -

pH Adjustment: Check pH. It should be neutral (~7.0–8.0). If acidic, add dropwise NaOH. If basic, add dropwise 3-MPA.

-

Final Volume: Transfer to a volumetric flask and dilute to 100 mL with water.

Protocol B: Gravimetric Determination of Saturation Solubility

Objective: Determine the exact solubility limit for a specific lot of solid salt.

Figure 2: Workflow for gravimetric solubility determination.

Steps:

-

Add excess sodium 3-methoxypropionate to 5 mL of degassed water in a sealed vial.

-

Agitate at 25°C for 24 hours to ensure equilibrium.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Filter supernatant through a pre-wetted 0.22 µm PVDF filter (avoid nylon, which may bind organics).

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed crucible.

-

Dry in a vacuum oven at 60°C until constant weight is achieved (approx. 12-24h).

-

Calculation:

.

Applications in R&D

Buffer Systems

With a pKa of ~4.29, 3-methoxypropionate is an excellent buffering agent for the pH 3.3 – 5.3 range. It offers an advantage over acetate (pKa 4.76) when a slightly more acidic environment is required without using stronger acids like formate.

-

Use Case: Mobile phase additive in HPLC for separating basic drugs (suppresses silanol activity via sodium ions and buffers pH).

Synthetic Intermediate

The salt serves as a nucleophile in substitution reactions. Its high solubility allows for high-concentration aqueous reactions, adhering to Green Chemistry principles by reducing organic solvent use.

Hygroscopicity Management

Critical Warning: The solid salt is hygroscopic.

-

Storage: Store in a desiccator or tightly sealed container under argon.

-

Handling: Weigh quickly in a low-humidity environment. If the solid clumps, it has likely absorbed water; for critical stoichiometry, determine the water content via Karl Fischer titration before use.

Data Summary Table

| Property | Value / Characteristic | Source |

| Solubility (Water) | Highly Soluble (>1000 g/L estimated) | Inferred [1, 3] |

| Solubility (Ethanol) | Soluble | [3] |

| pKa (Acid) | 4.29 ± 0.10 | [1, 2] |

| Buffering Range | pH 3.3 – 5.3 | Calculated |

| Hygroscopicity | High (Deliquescent potential) | [3] |

| Stability | Stable in aqueous solution; avoid strong oxidizers | [4] |

References

-

ChemicalBook. (2024). 3-Methoxypropionic acid Properties and pKa Data.Link

-

ChemBK. (2024). Physico-chemical Properties of 3-Methoxypropionic acid.Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19710, Methyl 3-methoxypropionate.Link

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Methoxypropionic acid.Link

Sources

Safety data sheet SDS for sodium 3-methoxypropionate

Technical Safety & Handling Guide: Sodium 3-Methoxypropionate A Pre-Formulation & Safety Assessment for Research Applications

Part 1: Executive Technical Summary

Compound Identity:

-

Chemical Name: Sodium 3-methoxypropionate[1]

-

Synonyms: 3-Methoxypropanoic acid sodium salt; Sodium 3-methoxypropanoate[1]

-

CAS Number: 56637-95-7 (Salt); [2544-06-1 (Parent Acid)]

-

Molecular Formula: C₄H₇NaO₃[1]

-

Molecular Weight: 126.09 g/mol [1]

Operational Context: Sodium 3-methoxypropionate serves as a specialized intermediate in organic synthesis and a reference standard in pharmaceutical impurity profiling. Unlike its parent compound (3-methoxypropionic acid, a volatile liquid), the sodium salt presents as a solid, ionic species. This shift in physical state significantly alters its handling requirements, reducing vapor inhalation risks while introducing issues related to hygroscopicity and dust inhalation.

Critical Hazard Overview (GHS Class): Based on "read-across" toxicology from the parent acid (CAS 2544-06-1) and general properties of propionate salts:

-

Warning: Causes skin irritation (H315) and serious eye irritation (H319).[2][3][4]

-

Target Organ: May cause respiratory irritation (H335) upon inhalation of dusts.[4]

-

Stability: Hygroscopic; requires desiccation.

Part 2: Physicochemical Architecture & Stability

To understand the safety profile, one must understand the molecule's behavior in solution and solid state.

Structural Analysis

The molecule consists of a propionate backbone with a methoxy ether substituent at the 3-position.

-

Ether Linkage: The C3-methoxy group increases polarity compared to unsubstituted propionates but is generally chemically stable (non-peroxide forming under standard conditions).

-

Carboxylate Head: The sodium carboxylate moiety renders the molecule highly water-soluble and non-volatile.

Predicted Spectroscopic Signature (NMR Validation)

For researchers verifying identity, the ¹H-NMR (D₂O) spectrum typically displays:

-

Singlet (3H): ~3.3 ppm (Methoxy group -OCH ₃).

-

Triplet (2H): ~3.6 ppm (Ether-adjacent methylene -CH ₂-O-).

-

Triplet (2H): ~2.4 ppm (Alpha-methylene -CH ₂-COO⁻).

Physical Properties Data Table

| Property | Value / Characteristic | Technical Note |

| Physical State | Solid (Powder/Crystalline) | Distinct from the liquid parent acid. |

| Solubility (Water) | High (>100 mg/mL estimated) | Rapid dissolution; exothermic solvation possible. |

| pH (10% aq. soln) | 8.0 – 9.5 | Weakly basic due to hydrolysis of the carboxylate. |

| Melting Point | >200°C (Decomposition) | Typical for sodium carboxylate salts. |

| Hygroscopicity | High | CRITICAL: Must be stored under inert gas or desiccant. |

| Partition Coeff (LogP) | < 0 (Estimated) | Lipophobicity limits dermal absorption compared to acid. |

Part 3: Toxicological Assessment & Mechanism

Rationale: As specific toxicological data for CAS 56637-95-7 is limited, safety protocols are derived via "Read-Across" methodology from 3-Methoxypropionic Acid (CAS 2544-06-1) and Sodium Propionate (CAS 137-40-6).

Primary Exposure Pathways

-

Inhalation (Dust): The primary risk for the salt form. The methoxy functionality may induce mucosal irritation in the upper respiratory tract.

-

Ocular Contact: The basicity of the salt solution (pH ~8-9) combined with the surfactant-like properties of short-chain carboxylates can cause significant conjunctival irritation.

Metabolic Fate Visualization

The following diagram illustrates the hypothetical metabolic pathway, validating why systemic toxicity is expected to be low-to-moderate compared to heavy metal salts or halogenated derivatives.

Figure 1: Predicted metabolic trajectory. The salt rapidly dissociates to the free acid, which undergoes metabolism similar to alkoxy-fatty acids.

Part 4: Operational Protocols

Protocol A: In-Situ Preparation (Neutralization)

Context: Often generated fresh in the lab from the commercially available acid to ensure purity.

-

Calculate Stoichiometry: 1.0 eq 3-Methoxypropionic acid (MW 104.[5]1) + 1.0 eq NaOH (MW 40.0).

-

Dissolution: Dissolve acid in Methanol (MeOH) or Water (0.5 M concentration).

-

Addition: Add NaOH solution dropwise at 0°C (Ice bath) to control exotherm.

-

Monitoring: Monitor pH. Stop addition when pH reaches 8.0–8.5.

-

Isolation: Evaporate solvent under reduced pressure (Rotavap).

-

Drying: Lyophilize or dry in a vacuum oven at 40°C over P₂O₅ to remove bound water.

Protocol B: Waste Disposal & Neutralization

Do not pour down the drain. Although propionates are biodegradable, the methoxy-derivative requires controlled disposal.

-

Dissolve: Dissolve solid waste in water.

-

Acidify: Slowly add 1M HCl to convert back to the free acid (check pH < 3).

-

Extract/Segregate: If volume is high, extract with ethyl acetate for organic incineration. If low volume, the aqueous stream can often be treated as aqueous organic waste depending on local EHS regulations.

-

Incineration: The ultimate disposal method is high-temperature incineration equipped with scrubbers.

Part 5: Emergency Response Architecture

In the event of exposure, immediate action mitigates injury severity.[6] The following decision tree outlines the standard response logic.

Figure 2: Emergency Response Decision Matrix for Sodium 3-Methoxypropionate exposure.

Part 6: Regulatory & Handling Classification

-

Storage Class: 10-13 (Other liquids and solids). Store in a cool, dry, well-ventilated area.

-

Incompatibilities: Strong oxidizing agents (risk of fire), Strong acids (releases 3-methoxypropionic acid vapors).[7]

-

TSCA (USA): Parent acid (CAS 2544-06-1) is listed.[4] Salt forms often fall under the polymer exemption or are considered derived, but verification with specific supplier SDS is mandatory for scale-up.

-

REACH (EU): Pre-registered/Registered (check ECHA database for tonnage band specifics).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-methoxypropionic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 23677929, Propanoic acid, 3-methoxy-, sodium salt. Retrieved from [Link]

Sources

- 1. Propanoic acid, 3-methoxy-, sodium salt | C4H7NaO3 | CID 23677929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 3-Methoxy-Propionic Acid - CAS - 2544-06-1 | Axios Research [axios-research.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Comprehensive Nomenclature and Application Guide: Sodium 3-Methoxypropanoate in Scientific Literature

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Sodium 3-methoxypropanoate (CAS RN: 56637-95-7) is a specialized aliphatic ether-carboxylate salt that serves as a critical, yet often overlooked, building block in advanced chemical synthesis and materials science[1][2]. While its structural simplicity (

As a Senior Application Scientist, I have designed this whitepaper to resolve the widespread nomenclature ambiguities surrounding this compound, clearly map its literature synonyms, and provide self-validating experimental protocols for its synthesis and application.

Chemical Identity and Literature Synonyms

When conducting literature reviews or patent searches, researchers frequently encounter fragmented data due to inconsistent nomenclature. Standardizing the terminology is the first step in robust experimental design.

Table 1: Primary Identifiers and Synonyms in Literature

| Category | Identifier / Synonym | Contextual Usage in Literature |

| IUPAC Name | sodium 3-methoxypropanoate | Standardized chemical nomenclature and peer-reviewed mechanistic studies. |

| Common Synonym | Sodium 3-methoxypropionate | Commercial catalogs and legacy synthesis papers[1]. |

| Inverted Name | Propanoic acid, 3-methoxy-, sodium salt | Indexing format used by major databases like PubChem (CID 23677929)[1]. |

| CAS Registry Number | 56637-95-7 | The definitive identifier for procurement and patent landscaping[2][4]. |

| EPA DSSTox ID | DTXSID90972080 | Environmental screening and toxicological modeling[1]. |

| Molecular Formula | Stoichiometric calculations and mass spectrometry. |

Table 2: Physico-Chemical Properties

| Property | Value | Causality / Experimental Relevance |

| Molecular Weight | 126.09 g/mol | Essential for exact mass calibration in LC-MS/MS workflows. |

| Physical State | Solid (Lyophilized powder) | The sodium salt form enhances shelf-life and prevents the volatility associated with the free acid form. |

| Solubility | High in | Dictates the choice of extraction and purification solvents during downstream biopolymer synthesis. |

Literature Disambiguation: The Fluorinated Confound

A critical hazard in literature landscaping for this compound is algorithmic conflation. Search engines and database queries for "sodium 3-methoxypropanoate" frequently return toxicological data for its fully fluorinated analog: perfluoro-3-methoxypropanoic acid (commonly known as GenX, CAS 377-73-1) or its respective salts[6][7].

The Causality of the Error: Search algorithms often strip prefixes like "perfluoro-" or match the base carbon-chain string. GenX is a highly regulated short-chain per- and polyfluoroalkyl substance (PFAS) used in fluoropolymer manufacturing[7]. Recently, the U.S. EPA added several of these fluorinated derivatives to the Toxics Release Inventory (TRI)[6][8].

Best Practice: To prevent cross-contamination of literature data—especially regarding toxicity and environmental persistence—researchers must exclusively use the exact CAS number (56637-95-7) or specific SMILES strings (COCCC(=O)[O-].[Na+]) when querying databases.

Mechanistic Applications in Literature

Fig 1: Nomenclature mapping and primary literature applications of CAS 56637-95-7.

Isotopic Labeling and Mass Spectrometry

In drug development, 3-Methoxypropanoic Acid-d4 is cited as a vital intermediate for synthesizing deuterium-labeled 3-hydroxypropionic acid[3][4]. The sodium salt is preferred over the free acid for these syntheses because it provides a stable, non-hygroscopic solid that allows for precise gravimetric dosing, which is critical when working with expensive isotopically labeled precursors.

Corrosion Inhibition in Industrial Applications

Patent literature highlights the utility of sodium 3-methoxypropanoate in corrosion inhibitor compositions during the acid pickling of metals, such as titanium heat exchangers[5].

-

Mechanism of Action: In highly acidic environments (e.g.,

), the carboxylate anion adsorbs onto the positively charged metal surface. Simultaneously, the methoxy ether group provides a steric and hydrophobic barrier, repelling aggressive hydronium and sulfate ions from the metal-solution interface.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory Quality Assurance (QA) checkpoints.

Protocol 1: Synthesis and Isolation of Anhydrous Sodium 3-Methoxypropanoate

Fig 2: Self-validating synthesis workflow for anhydrous sodium 3-methoxypropanoate.

Step-by-Step Methodology:

-

Equimolar Neutralization: Dissolve 100 mmol of 3-methoxypropanoic acid in 50 mL of high-purity deionized water. Place the reaction vessel in an ice bath (0–5°C).

-

Causality: While the ether linkage is stable, minimizing thermal stress prevents any potential solvent evaporation that could skew the molarity of the solution.

-

-

Self-Validating pH Adjustment: Slowly titrate with 1M NaOH while monitoring continuously with a calibrated pH probe. Stop the titration exactly at pH 7.2–7.4.

-

Causality: Achieving a perfectly neutral to slightly alkaline pH ensures complete deprotonation. Over-titrating leaves excess hygroscopic NaOH, which will ruin the solid-state stability of the final salt.

-

-

Lyophilization: Flash-freeze the neutralized solution using liquid nitrogen, then lyophilize at -50°C under high vacuum (<0.1 mbar) for 48 hours.

-

Causality: Rotary evaporation often leads to "bumping" and leaves a syrupy residue due to the high water affinity of the sodium salt. Lyophilization guarantees a free-flowing, anhydrous crystalline powder.

-

-

NMR Verification (QA/QC): Dissolve a 5 mg aliquot of the resulting powder in

. Run a 1H-NMR spectrum.-

Causality: This self-validating step confirms purity. The absence of a broad carboxylic acid proton peak and the precise 3:2:2 integration of the methoxy singlet (~3.3 ppm) against the methylene triplets confirm structural integrity.

-

Protocol 2: Electrochemical Validation of Corrosion Inhibition

Based on parameters established in patent literature[5], this protocol validates the compound's efficacy as a metal protectant.

Step-by-Step Methodology:

-

Coupon Preparation: Polish titanium coupons using ascending grades of SiC paper (up to 1200 grit). Rinse sequentially with ethanol and acetone, then dry under a stream of

.-

Causality: A standardized, oxide-free surface is critical for reproducible electrochemical measurements.

-

-

Media Formulation: Prepare a 1M

pickling solution. Add sodium 3-methoxypropanoate to create test solutions at 0, 100, 200, and 500 ppm concentrations.-

Causality: The sodium salt rapidly dissociates in the aqueous acid, allowing the 3-methoxypropanoate anion to migrate freely toward the metal-solution interface.

-

-

Electrochemical Impedance Spectroscopy (EIS): Immerse the coupon in the test solution using a standard three-electrode cell. Apply a sinusoidal AC perturbation (10 mV rms) at the open circuit potential (OCP) over a frequency range of 100 kHz to 10 mHz.

-

Causality: EIS is a non-destructive, self-validating technique. An increase in the charge transfer resistance (

) in the Nyquist plot directly correlates with the formation of a protective monomolecular layer of the inhibitor on the metal surface.

-

References

-

PubChem. "Propanoic acid, 3-methoxy-, sodium salt | C4H7NaO3 | CID 23677929". National Institutes of Health. URL: [Link]

- Google Patents. "US11408079B2 - Corrosion inhibitor composition and methods of inhibiting corrosion during acid pickling".

-

EnviroScience. "USEPA Adds Nine PFAS Chemicals to Toxics Release Inventory". URL: [Link]

Sources

- 1. Propanoic acid, 3-methoxy-, sodium salt | C4H7NaO3 | CID 23677929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Methoxypropanoic Acid-d4 | LGC Standards [lgcstandards.com]

- 4. sodium 3-methoxypropanoate | 56637-95-7 [amp.chemicalbook.com]

- 5. US11408079B2 - Corrosion inhibitor composition and methods of inhibiting corrosion during acid pickling - Google Patents [patents.google.com]

- 6. enviroscienceinc.com [enviroscienceinc.com]

- 7. Perfluoro-3-methoxypropanoic acid | 377-73-1 | Benchchem [benchchem.com]

- 8. EPA Adds Nine Additional PFAS to the Toxics Release Inventory: Implications for Businesses and Communities | MG+M The Law Firm [mgmlaw.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Sodium 3-Methoxypropionate from Methyl Acrylate

Abstract

This comprehensive guide provides a detailed protocol for the two-step synthesis of sodium 3-methoxypropionate, commencing from methyl acrylate. The initial phase involves a base-catalyzed Michael addition of methanol to methyl acrylate to yield the intermediate, methyl 3-methoxypropionate. The subsequent phase details the saponification of this ester to the final sodium salt. This document is crafted for researchers and professionals in chemical and pharmaceutical development, offering in-depth mechanistic insights, a step-by-step experimental protocol, robust safety procedures, and methods for analytical characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Strategic Overview

Sodium 3-methoxypropionate is a carboxylate salt derived from 3-methoxypropionic acid[1]. While a seemingly simple molecule, its synthesis pathway serves as an exemplary case study for two fundamental organic transformations: the Michael addition and ester saponification. The precursor, methyl 3-methoxypropionate, is an important organic solvent and a versatile intermediate in the synthesis of various fine chemicals and pharmaceuticals[2][3].

The selected synthetic strategy involves a nucleophilic conjugate addition of a methoxide ion to the α,β-unsaturated ester, methyl acrylate. This is followed by a standard hydrolysis of the resulting ester to afford the target sodium salt. This approach is efficient, relies on readily available starting materials, and provides a clear framework for process optimization and scale-up.

Reaction Mechanism and Rationale

The overall synthesis proceeds in two distinct stages, each with a well-defined mechanism.

Stage 1: Michael Addition of Methanol to Methyl Acrylate

The core of this stage is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While methanol itself is not sufficiently nucleophilic, its conjugate base, the methoxide ion (CH₃O⁻), is a potent nucleophile. Sodium methoxide is introduced in catalytic amounts to generate the methoxide ion in situ from the bulk methanol solvent.

-

Step 1: Initiation. A catalytic amount of sodium methoxide deprotonates the methanol solvent, generating the active nucleophile, the methoxide ion.

-

Step 2: Nucleophilic Attack. The methoxide ion attacks the electron-deficient β-carbon of methyl acrylate. This is favored over direct attack at the carbonyl carbon due to the principles of hard and soft acids and bases (HSAB). The delocalization of the double bond creates a "soft" electrophilic center at the β-carbon, which is preferentially attacked by the "soft" methoxide nucleophile. This attack breaks the π-bond, pushing electrons to form a resonance-stabilized enolate intermediate.

-

Step 3: Protonation. The enolate intermediate is a strong base and is readily protonated by a molecule of the methanol solvent, regenerating the methoxide catalyst and yielding the product, methyl 3-methoxypropionate.

Stage 2: Saponification of Methyl 3-Methoxypropionate

Saponification is the hydrolysis of an ester under basic conditions. Unlike the first stage, this step requires a stoichiometric amount of base (sodium hydroxide) to drive the reaction to completion.

-

Step 1: Nucleophilic Acyl Substitution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 3-methoxypropionate. This forms a tetrahedral intermediate.

-

Step 2: Elimination. The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as a leaving group.

-

Step 3: Acid-Base Reaction. The methoxide ion is a strong base and immediately deprotonates the newly formed 3-methoxypropionic acid. This is an essentially irreversible acid-base reaction that drives the equilibrium towards the products, forming methanol and the sodium 3-methoxypropionate salt.

Health and Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Methoxide (CAS 124-41-4): Highly flammable solid that can self-heat and catch fire. Reacts violently with water[4]. Causes severe skin burns and eye damage. Corrosive to the respiratory tract. Handle under an inert atmosphere (e.g., nitrogen or argon) and keep away from water and ignition sources[5].

-

Methyl Acrylate (CAS 96-33-3): Flammable liquid and vapor[5]. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation and may cause an allergic skin reaction. It is a lachrymator. Keep away from heat, sparks, and open flames[5][6]. All equipment must be grounded to prevent static discharge[5].

-

Methanol (CAS 67-56-1): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

-

Sodium Hydroxide (CAS 1310-73-2): Causes severe skin burns and eye damage. Highly corrosive.

Mandatory PPE: Flame-retardant lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).

Detailed Experimental Protocol

Part A: Synthesis of Methyl 3-methoxypropionate

This procedure is adapted from established industrial methods for the synthesis of methyl 3-methoxypropionate[2].

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl Acrylate | 86.09 | 86.1 g (95.7 mL) | 1.0 | 1 |

| Methanol | 32.04 | 77.0 g (97.5 mL) | 2.4 | 2.4 |

| Sodium Methoxide | 54.02 | 4.2 g | 0.078 | 0.078 |

| 5M Sulfuric Acid | 98.08 | ~16 mL | ~0.08 | ~0.08 |

| Saturated NaCl (brine) | - | 2 x 50 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

| Equipment | ||||

| 500 mL 3-neck round-bottom flask, magnetic stirrer, thermometer, reflux condenser, dropping funnel, heating mantle, distillation apparatus. |

-

Reaction Setup: Assemble a 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a reflux condenser topped with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel.

-

Reagent Charging: Charge the flask with methanol (77.0 g) and sodium methoxide (4.2 g). Stir the mixture until the catalyst is fully dissolved.

-

Initiation of Reaction: Heat the mixture to approximately 45-50°C using a heating mantle.

-

Controlled Addition: Once the temperature is stable, begin the slow, dropwise addition of methyl acrylate (86.1 g) from the dropping funnel over a period of at least 2 hours[2]. Causality Note: This slow addition is critical to control the exothermic reaction and prevent runaway polymerization of the methyl acrylate. Maintain the internal reaction temperature between 50-60°C throughout the addition[2].

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 55-60°C for an additional 2-4 hours to ensure complete conversion[2]. The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS or ¹H NMR to observe the disappearance of the vinyl protons of methyl acrylate.

-

Quenching and Neutralization: Cool the reaction mixture to below 30°C in an ice-water bath. Slowly and carefully add 5M sulfuric acid dropwise to neutralize the sodium methoxide catalyst to a pH of ~7[2]. A salt (sodium sulfate) will precipitate. Safety Note: Neutralization is an exothermic process; maintain cooling during this step.

-

Work-up: Filter the mixture to remove the precipitated sodium sulfate. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and then with saturated sodium chloride (brine) solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and purify the crude methyl 3-methoxypropionate by fractional distillation under atmospheric pressure. Collect the fraction boiling between 142-144°C[2][7]. The expected yield is approximately 75-85%.

Part B: Saponification to Sodium 3-methoxypropionate

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl 3-methoxypropionate | 118.13 | 59.1 g | 0.5 | 1 |

| Sodium Hydroxide | 40.00 | 21.0 g | 0.525 | 1.05 |

| Deionized Water | 18.02 | 100 mL | - | - |

| Equipment | ||||

| 500 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, rotary evaporator. |

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (21.0 g) in deionized water (100 mL). Safety Note: This is highly exothermic; add NaOH to water slowly and with cooling.

-

Ester Addition: Add the purified methyl 3-methoxypropionate (59.1 g) to the sodium hydroxide solution.

-

Hydrolysis: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 2-3 hours. The reaction mixture should become a single homogeneous phase, indicating the consumption of the water-insoluble ester.

-

Isolation: After cooling to room temperature, remove the solvent (water and the methanol byproduct) under reduced pressure using a rotary evaporator. The product, sodium 3-methoxypropionate, will be obtained as a white or off-white solid.

-

Drying: For rigorous applications, the solid can be further dried in a vacuum oven at 50-60°C overnight to remove any residual water. The yield should be nearly quantitative.

Experimental Workflow Diagram

Caption: Workflow for the two-stage synthesis of sodium 3-methoxypropionate.

Characterization of Products

Confirmation of the intermediate and final product structures is crucial. NMR and IR spectroscopy are primary methods for this validation[8][9].

Methyl 3-methoxypropionate (Intermediate)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.70 (s, 3H, -COOCH₃): A sharp singlet corresponding to the three protons of the methyl ester group.

-

δ 3.65 (t, 2H, -OCH₂-): A triplet for the two protons on the carbon adjacent to the ether oxygen.

-

δ 3.35 (s, 3H, -OCH₃): A sharp singlet for the three protons of the methoxy group.

-

δ 2.60 (t, 2H, -CH₂COO-): A triplet for the two protons on the carbon adjacent to the carbonyl group. (Reference spectrum available at ChemicalBook[10])

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 172.0 (C=O)

-

δ 68.0 (-OCH₂-)

-

δ 58.5 (-OCH₃)

-

δ 51.5 (-COOCH₃)

-

δ 34.5 (-CH₂COO-)

-

-

IR (neat, cm⁻¹):

-

2950-2850 (C-H stretch)

-

1740 (strong, C=O stretch of ester)

-

1100-1200 (C-O stretch)

-

Sodium 3-methoxypropionate (Final Product)

-

¹H NMR (D₂O, 400 MHz):

-

δ 3.60 (t, 2H, -OCH₂-): Triplet for the protons adjacent to the ether oxygen.

-

δ 3.30 (s, 3H, -OCH₃): Singlet for the methoxy group protons.

-

δ 2.45 (t, 2H, -CH₂COO⁻): Triplet for the protons adjacent to the carboxylate group. Note the upfield shift compared to the ester due to the anionic charge. The methyl ester singlet at ~3.70 ppm will be absent.

-

-

IR (KBr pellet, cm⁻¹):

-

2950-2850 (C-H stretch)

-

1580-1610 (strong, C=O asymmetric stretch of carboxylate) : The most significant change. The ester C=O peak at 1740 cm⁻¹ will be replaced by the characteristic broad and strong absorption of the carboxylate anion.

-

~1400 (C=O symmetric stretch of carboxylate)

-

1100-1200 (C-O stretch)

-

References

- Method for preparing 3-methoxy methyl propionate. CN1660767A.

-

SAFETY DATA SHEET - Sodium methoxide. Durham Technical Community College. [Link]

-

Methyl Acrylate - SAFETY DATA SHEET. Loba Chemie. [Link]

-

Sodium Methoxide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Identification of the substance/mixture and of the company/undertaking SECTION 2. Sumitomo Chemical Asia. [Link]

-

Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) Aryloxides. ResearchGate. [Link]

-

Reactivity of Methacrylates in Insertion Polymerization. ACS Publications. [Link]

-

Preparation method of methyl 3-methoxyacrylate. Eureka | Patsnap. [Link]

- A kind of preparation technology of 3 methoxy-methyl acrylate. CN107879936A.

-

Methyl 3-methoxyacrylate CAS 3852-09-3. Symb ChemTech. [Link]

-

Kinetic relationships governing addition of methanol to methyl acrylate. OSTI.GOV. [Link]

-

Propanoic acid, 3-methoxy-, sodium salt. PubChem. [Link]

-

Pharmaceutical Characterization with NMR. Spectroscopy Online. [Link]

-

Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Royal Society of Chemistry. [Link]

-

Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. MDPI. [Link]

-

How to prepare Sodium Methoxyde Solution (1 M)? ResearchGate. [Link]

-

(S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, 3. Organic Syntheses. [Link]

-

Special Issue : NMR Spectroscopy as a Structural and Analytical Probe of Natural Products. MDPI. [Link]

-

Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. PubMed. [Link]

Sources

- 1. Propanoic acid, 3-methoxy-, sodium salt | C4H7NaO3 | CID 23677929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]

- 3. Methyl 3-methoxyacrylate CAS 3852-09-3 - Symb ChemTech [symbchem.com]

- 4. durhamtech.edu [durhamtech.edu]

- 5. trc-corp.com [trc-corp.com]

- 6. sumitomo-chem.com.sg [sumitomo-chem.com.sg]

- 7. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 3-methoxypropionate(3852-09-3) 1H NMR [m.chemicalbook.com]

Preparation of 3-Methoxypropionic Acid Buffer Solutions: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the preparation of 3-methoxypropionic acid buffer solutions, tailored for researchers, scientists, and professionals in drug development. It outlines the core principles of buffer theory, details the physicochemical properties and safety considerations for 3-methoxypropionic acid, and presents two detailed, field-proven protocols for buffer preparation. By synthesizing theoretical knowledge with practical, step-by-step instructions, this guide aims to ensure the accuracy, reproducibility, and reliability of experimental outcomes that depend on precise pH control.

Introduction: The Critical Role of Buffers in Scientific Research

In aqueous systems, maintaining a stable pH is paramount for the success of a vast range of biochemical, chemical, and pharmaceutical processes. Buffers are aqueous solutions composed of a weak acid and its conjugate base (or a weak base and its conjugate acid) that resist significant changes in pH upon the addition of small quantities of acid or base.[1] This buffering capacity is critical in drug development and manufacturing, where the pH of a formulation can directly influence the stability, solubility, and biological activity of active pharmaceutical ingredients (APIs).[1][2]

3-Methoxypropionic acid is a carboxylic acid and ether that presents an interesting candidate for buffer systems in the moderately acidic range. Its utility in various applications necessitates a standardized and well-understood protocol for the preparation of reliable buffer solutions. This guide provides the foundational knowledge and practical steps to achieve this.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties is the foundation of any laboratory protocol.

Table 1: Physicochemical Properties of 3-Methoxypropionic Acid

| Property | Value | Source(s) |

| Chemical Formula | C₄H₈O₃ | [3] |

| Molecular Weight | 104.10 g/mol | [3][4] |

| CAS Number | 2544-06-1 | [4] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.108 g/mL at 25 °C | [4] |

| pKa | ~4.5 (Estimated) * |

Safety and Handling

3-Methoxypropionic acid requires careful handling to ensure laboratory safety.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.

-

Ensure that eyewash stations and safety showers are readily accessible.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If on skin, wash with plenty of water.

-

Core Principles: The Henderson-Hasselbalch Equation